molecular formula C11H7Cl2NO B6367979 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 180606-05-7

6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367979
CAS RN: 180606-05-7
M. Wt: 240.08 g/mol
InChI Key: FXRWHIZOCGFGQJ-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-2-hydroxypyridine, also known as 6-DCPH, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 255.1 g/mol and a melting point of 114-116°C. 6-DCPH is widely used in the synthesis of organic compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% is widely used in scientific research applications, particularly in the study of biochemical and physiological effects. It has been used to study the effects of oxidative stress on cell viability, as well as to study the effects of various drugs on the central nervous system. 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of other organic compounds, such as pyridines and pyrimidines. Additionally, 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% has been used to study the effects of various drugs on the liver and kidney.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of various drugs and other compounds. Inhibition of CYP2D6 can lead to increased levels of certain drugs in the body, which can be toxic or lead to drug interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% are not well understood. However, it has been shown to have an inhibitory effect on the enzyme CYP2D6, which can lead to increased levels of certain drugs in the body. Additionally, 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress in cells. However, there are some limitations to using 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments, such as its potential to inhibit CYP2D6, which can lead to increased levels of certain drugs in the body.

Future Directions

There are many potential future directions for the use of 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% in scientific research. For example, further studies could be conducted to better understand the biochemical and physiological effects of 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95%, as well as its potential to inhibit CYP2D6. Additionally, further research could be conducted to explore the potential of 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% as an antioxidant and its potential to reduce oxidative stress in cells. Finally, 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% could be studied for its potential to be used in the synthesis of other organic compounds, such as pyridines and pyrimidines.

Synthesis Methods

6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 2-hydroxypyridine with 2,4-dichlorobenzoyl chloride, followed by hydrolysis. This method is often used in the synthesis of 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% because it is relatively simple and efficient. Other methods that can be used to synthesize 6-(2,4-Dichlorophenyl)-2-hydroxypyridine, 95% include the reaction of 2,4-dichlorobenzaldehyde with 2-hydroxypyridine in the presence of a base, as well as the reaction of 2,4-dichlorobenzoyl chloride with 2-hydroxypyridine in the presence of a base.

properties

IUPAC Name

6-(2,4-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRWHIZOCGFGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683031
Record name 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

180606-05-7
Record name 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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